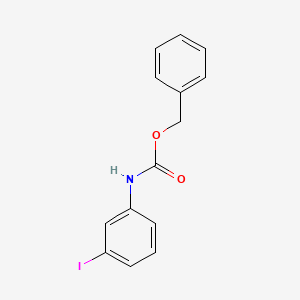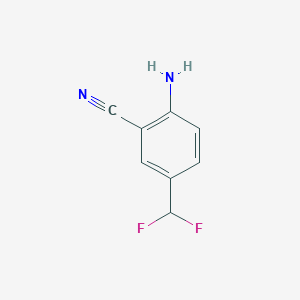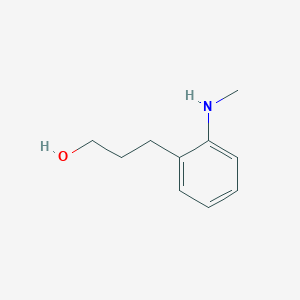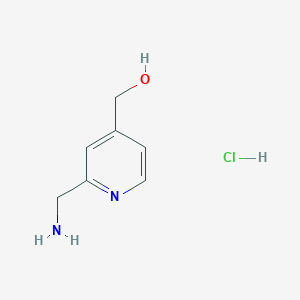
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride typically involves the reaction of 2-(Aminomethyl)pyridine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as crystallization or distillation to achieve high purity
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones
Reduction: Formation of amines or alcohols
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Pyridine aldehydes or ketones
Reduction: Pyridine amines or alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding
Signal transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules
Comparison with Similar Compounds
Similar Compounds
- (4-(Aminomethyl)pyridin-2-yl)methanolhydrochloride
- (2-(Aminomethyl)pyridin-3-yl)methanolhydrochloride
- (2-(Aminomethyl)pyridin-5-yl)methanolhydrochloride
Uniqueness
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and the study of biochemical pathways.
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
[2-(aminomethyl)pyridin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7-3-6(5-10)1-2-9-7;/h1-3,10H,4-5,8H2;1H |
InChI Key |
JBQBLPJUGOSACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CO)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


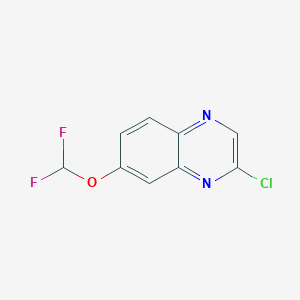
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
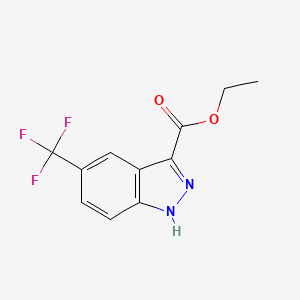
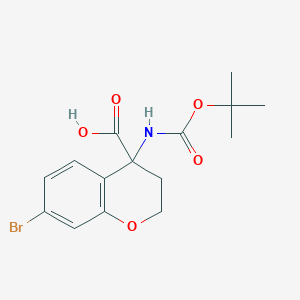

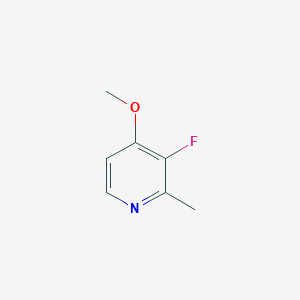
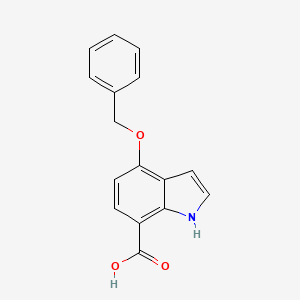
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
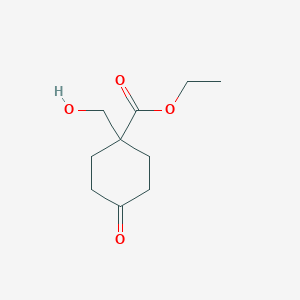
![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)
